molecular formula C19H16N2O3S2 B2662208 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-05-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2662208
CAS No.: 941883-05-2
M. Wt: 384.47
InChI Key: BLSPPYHVKHKZOG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiazole ring, and a phenylacetamide moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Introduction of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole moiety is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylacetamide Group: The phenylacetamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

    Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions, typically using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzo[d][1,3]dioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, methylthiolating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives, reduced benzo[d][1,3]dioxole derivatives.

    Substitution Products: Halogenated or methylthiolated derivatives.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-phenylacetamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group, leading to different chemical and biological properties.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and potential biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)24-11-23-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSPPYHVKHKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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